4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide
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Overview
Description
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C14H17ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a cyclohexyl and methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrated product is then subjected to amidation with N-cyclohexyl-N-methylamine. This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino-N-cyclohexyl-N-methyl-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclohexyl-N-methylbenzamide
- 4-chloro-N-cyclohexyl-3-nitrobenzamide
- 4-chloro-N-methyl-3-nitrobenzamide
Uniqueness
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide is unique due to the combination of its chloro, nitro, cyclohexyl, and methyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h7-9,11H,2-6H2,1H3 |
InChI Key |
YPYXOOOTWPRAEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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